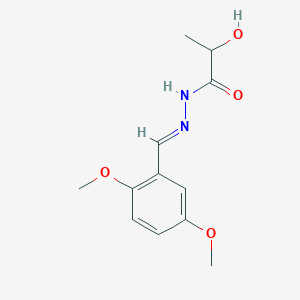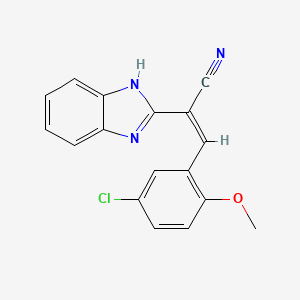
2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile
説明
2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile, also known as BCMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been found to exhibit promising anticancer activity, making it a subject of interest for researchers working in the field of oncology.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine binding site of tubulin, preventing the formation of microtubules and leading to cell cycle arrest. This ultimately results in apoptosis of cancer cells.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce the viability of cancer cells. The compound has also been found to cause cell cycle arrest in cancer cells. In addition to its anticancer activity, 2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile has been found to exhibit antibacterial and antifungal activity.
実験室実験の利点と制限
One of the main advantages of using 2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile in lab experiments is its potent anticancer activity. The compound has been found to be effective against a wide range of cancer types, including drug-resistant cancers. Another advantage is that 2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxic effects on normal cells at high concentrations, which could limit its clinical use.
将来の方向性
There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile. One area of interest is the development of 2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile-based drugs for the treatment of cancer. Researchers are investigating ways to modify the structure of 2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile to enhance its potency and reduce its toxicity. Another area of interest is the investigation of the antibacterial and antifungal properties of 2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile. Future research could also focus on the development of 2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile-based diagnostic tools for cancer detection. Finally, researchers could investigate the potential of 2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile as a therapeutic agent for other diseases, such as neurodegenerative disorders.
科学的研究の応用
2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile has shown significant potential as an anticancer agent. Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce the viability of cancer cells. 2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile has also been found to be effective against drug-resistant cancer cells. In addition to its anticancer activity, 2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)acrylonitrile has also been investigated for its antibacterial and antifungal properties.
特性
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O/c1-22-16-7-6-13(18)9-11(16)8-12(10-19)17-20-14-4-2-3-5-15(14)21-17/h2-9H,1H3,(H,20,21)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOUNSPMZCQHNV-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=C(C#N)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=C(/C#N)\C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyphenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[(3-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3862511.png)
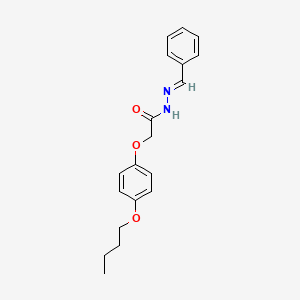

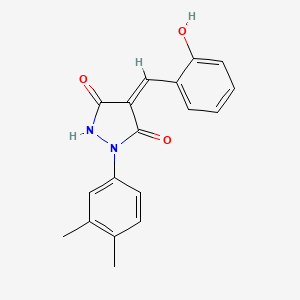
![N-(4-methoxyphenyl)-N-{2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3862556.png)

![2-methyl-N'-(2-nitrobenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3862580.png)

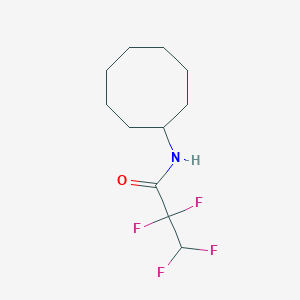
![2-anilino-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3862600.png)
![N-(2,5-dimethylphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B3862612.png)
![methyl 2-{5'-[(phenylimino)methyl]-2,2'-bithien-5-yl}-4-quinolinecarboxylate](/img/structure/B3862614.png)

